![molecular formula C6H13NO8S B8084464 6-O-sulfo-D-glucosamine](/img/structure/B8084464.png)
6-O-sulfo-D-glucosamine
Overview
Description
6-O-sulfo-D-glucosamine is the monosaccharide sulfate formed by sulfating D-glucosamine at O(6). It is a glucosamine sulfate and an amino monosaccharide. It is a conjugate acid of a 6-O-sulfonato-D-glucosamine.
Scientific Research Applications
6-O-sulfo-D-glucosamine plays a crucial role in the function of heparan sulfate (HS), a sulfated polysaccharide essential for physiological functions. HS 6-O-sulfotransferase transfers a sulfo group to the 6-OH position of glucosamine units, impacting various biological activities. The structural study of this enzyme provides insights into catalysis and substrate recognition, and has implications for understanding genetic diseases like idiopathic hypogonadotropic hypogonadism (Xu et al., 2017).
The enzymatic control of 6-O-sulfo groups in heparan sulfate demonstrates the significance of 6-O-sulfation in biological functions. A method for precisely locating 6-O-sulfo groups in oligosaccharides was developed, contributing to our understanding of heparan sulfate's diverse structures and functions (Liu & Liu, 2011).
6-Sulfo-6-deoxy-D-glucosamine and its derivatives have been studied for their antimicrobial properties. These compounds were found to inhibit microbial enzymes and exhibited antimicrobial activity in vitro, suggesting potential applications in combating bacterial infections (Skarbek et al., 2017).
In studies on amino sugars, it was found that N-sulfo substitution and 6-O sulfonation of glucosamine analogs significantly impact their chemical properties, which has implications for understanding the structure and function of these sugars (Limtiaco et al., 2011).
An engineered 6-O-sulfotransferase was used to improve the synthesis of anticoagulant heparin, demonstrating the enzyme's potential in developing HS-based therapeutics. This study underscores the role of 6-O-sulfotransferase in synthesizing biologically active sulfated polysaccharides (Yi et al., 2020).
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHILKWIRSIHB-IVMDWMLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-sulfo-D-glucosamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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